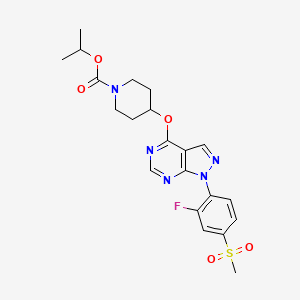

APD668

Beschreibung

a GPR119 agonist; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRUQJBVQBUKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025686 | |

| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832714-46-2 | |

| Record name | APD-668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APD-668 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

APD668 Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APD668 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. GPR119 is predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells. Activation of GPR119 in pancreatic beta-cells by this compound initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). This mechanism is contingent on elevated glucose levels, thereby minimizing the risk of hypoglycemia. The primary signaling pathway involves the activation of G protein alpha-s (Gαs), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This guide provides an in-depth overview of the molecular mechanism of action of this compound in pancreatic beta-cells, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound and GPR119

GPR119, also known as Glucose-Dependent Insulinotropic Receptor (GDIR), is a class A orphan G protein-coupled receptor that has garnered significant interest as a target for the treatment of type 2 diabetes and other metabolic disorders. Its expression is largely restricted to the pancreatic islets and the gastrointestinal tract. The therapeutic appeal of GPR119 agonists like this compound lies in their dual mechanism of action: direct stimulation of insulin release from pancreatic beta-cells and indirect stimulation via the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This guide focuses on the direct effects of this compound on pancreatic beta-cells. This compound is a small molecule agonist developed by Arena Pharmaceuticals. While initial clinical studies suggested potential for glucose control in type 2 diabetes patients, its clinical development was ultimately discontinued in favor of a more potent compound[1].

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for this compound, providing insights into its potency and in vivo effects.

| Parameter | Species | Value | Reference |

| EC50 for GPR119 Activation | Human | 2.7 nM | [2] |

| Rat | 33 nM | [2] | |

| In Vivo Efficacy | C57BL/6 Mice | Reduction in plasma glucose (-39%) | [3] |

| C57BL/6 Mice | Reduction in plasma triglyceride (-26%) | [3] |

Mechanism of Action in Pancreatic Beta-Cells

The binding of this compound to GPR119 on the surface of pancreatic beta-cells triggers a cascade of intracellular events that culminates in the potentiation of glucose-stimulated insulin secretion. This process is critically dependent on the prevailing glucose concentration, ensuring that insulin is released primarily when blood glucose levels are elevated.

GPR119 Signaling Pathway

The canonical signaling pathway initiated by this compound in pancreatic beta-cells is illustrated in the diagram below.

Electrophysiological Effects

The activation of the GPR119 signaling pathway by this compound is expected to modulate the electrophysiological properties of pancreatic beta-cells, contributing to the potentiation of GSIS.

-

Membrane Depolarization: In the presence of elevated glucose, the metabolism of glucose leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels. This reduces the outward flow of potassium ions, leading to membrane depolarization. The activation of PKA by the this compound-GPR119-cAMP pathway can further inhibit KATP channels, augmenting this depolarization.

-

Action Potential Firing: The resulting membrane depolarization opens voltage-gated calcium channels (VGCCs).

-

Calcium Influx: The opening of VGCCs allows for an influx of extracellular calcium into the beta-cell. PKA can also phosphorylate and potentiate the activity of L-type VGCCs, further enhancing calcium influx.

-

Insulin Exocytosis: The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GPR119 agonists like this compound in pancreatic beta-cells.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation assay to measure insulin secretion from a pancreatic beta-cell line (e.g., MIN6) or isolated pancreatic islets in response to glucose and a test compound like this compound.

Materials:

-

MIN6 cell line or isolated rodent pancreatic islets

-

Cell culture medium (e.g., DMEM with 25 mM glucose, 10% FBS, penicillin/streptomycin)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.

-

KRBH with low glucose (e.g., 2.8 mM)

-

KRBH with high glucose (e.g., 16.7 mM)

-

This compound stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Cell Culture/Islet Isolation: Culture MIN6 cells to 80-90% confluency. If using islets, isolate them from rodents using collagenase digestion.

-

Pre-incubation: Gently wash the cells/islets twice with KRBH containing low glucose. Pre-incubate in low-glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH with low glucose, high glucose, or high glucose plus different concentrations of this compound. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: Lyse the cells/islets and measure the total protein or DNA content to normalize the insulin secretion data.

Intracellular cAMP Measurement Assay

This protocol outlines the measurement of intracellular cAMP levels in pancreatic beta-cells in response to this compound using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Pancreatic beta-cell line (e.g., MIN6)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS)

-

3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor

-

This compound stock solution

-

cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate)

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed beta-cells into a 96- or 384-well plate and culture until they reach the desired confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing IBMX.

-

Cell Stimulation: Remove the culture medium and add the this compound solutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Add the cAMP-d2 and anti-cAMP cryptate reagents from the HTRF kit to the wells. Incubate for 1 hour at room temperature.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

Conclusion

This compound exerts its insulinotropic effect on pancreatic beta-cells through the activation of the GPR119 receptor. This engagement initiates a Gαs-mediated signaling cascade, leading to an increase in intracellular cAMP and the subsequent activation of PKA. This pathway potentiates glucose-stimulated insulin secretion in a glucose-dependent manner, primarily by modulating the activity of KATP and voltage-gated calcium channels, which enhances beta-cell electrical excitability and calcium influx. Although the clinical development of this compound was halted, the study of its mechanism of action provides valuable insights into the role of GPR119 in glucose homeostasis and serves as a foundation for the development of future GPR119-targeting therapies for type 2 diabetes. The experimental protocols detailed in this guide offer a framework for the continued investigation of GPR119 agonists and their effects on pancreatic beta-cell function.

References

- 1. glucagon.com [glucagon.com]

- 2. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion channels and regulation of insulin secretion in human β-cells: A computational systems analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Stagnation of APD668: A GPR119 Agonist's Journey in Metabolic Disease Research

A Technical Whitepaper on the Discovery, Preclinical Development, and Eventual Discontinuation of the GPR119 Agonist APD668

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of this compound, a potent G protein-coupled receptor 119 (GPR119) agonist. It details the compound's mechanism of action, preclinical efficacy in various metabolic disease models, and key experimental protocols utilized in its evaluation. The paper also touches upon the clinical development of this compound and its eventual termination, offering a comprehensive look into the trajectory of this once-promising therapeutic candidate.

Introduction: The Promise of GPR119 in Metabolic Regulation

G protein-coupled receptor 119 (GPR119) has emerged as an attractive therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This dual mechanism of action offers the potential for robust glucose control with a reduced risk of hypoglycemia. This compound was developed as a potent and selective agonist of GPR119, aiming to harness these therapeutic benefits.

Discovery and Preclinical Profile of this compound

This compound, also known as JNJ-28630368, is a synthetic, small-molecule agonist of GPR119. Its discovery was part of a broader effort to identify compounds that could modulate the GPR119 signaling pathway for therapeutic gain.

In Vitro Potency and Selectivity

This compound demonstrated high potency for the human GPR119 receptor in in vitro assays. The primary mechanism of action involves binding to the GPR119 receptor, a Gαs-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

| Parameter | Human GPR119 | Rat GPR119 | Reference |

| EC50 | 2.7 nM | 33 nM | [1] |

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in various preclinical models of metabolic disease, including models of diabetes, obesity, and non-alcoholic steatohepatitis (NASH).

In rodent models, this compound demonstrated significant improvements in glucose tolerance. Oral administration of this compound led to a dose-dependent reduction in blood glucose excursions during an oral glucose tolerance test (oGTT).

| Animal Model | Treatment | Effect on Glucose Homeostasis | Reference |

| Normal Mice | This compound | Improved oral glucose tolerance | |

| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Significant reduction in blood glucose and HbA1c | [1] |

This compound was also investigated for its potential to treat NASH, a condition often associated with metabolic syndrome. In a murine model of NASH with diabetes, this compound monotherapy and combination therapy with the DPP-IV inhibitor linagliptin showed beneficial effects.

| Treatment Group | Plasma Glucose Reduction | Plasma Triglyceride Reduction | Reference |

| This compound alone | -39% (P < 0.05) | -26% | [2][3] |

| This compound + Linagliptin | -52% (P < 0.001) | -50% (P < 0.05) | [2][3] |

Furthermore, the combination therapy resulted in a significant decrease in hepatic triglycerides, NAS score, and markers of oxidative stress and inflammation in the liver.[2][3]

Studies in diet-induced obese (DIO) mice indicated that GPR119 agonism could lead to weight loss, primarily through a reduction in food intake.

Mechanism of Action: The GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The receptor is coupled to the stimulatory G protein, Gαs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the evaluation of this compound.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP following GPR119 activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

-

Assay Buffer Preparation: Prepare assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control and incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Oral Glucose Tolerance Test (oGTT) in Mice

The oGTT assesses the ability of an animal to clear a glucose load from the bloodstream, a key indicator of glucose homeostasis.

Methodology:

-

Animal Acclimation and Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

-

Compound Administration: this compound or vehicle is administered orally via gavage at a specified time before the glucose challenge.

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion.

Clinical Development and Discontinuation

This compound, along with a structurally related compound JNJ-38431055, advanced into clinical development for the treatment of type 2 diabetes.[1] However, the clinical development of both compounds was ultimately terminated.[1] While specific details regarding the termination are not extensively published in peer-reviewed literature, the discontinuation of several GPR119 agonists in clinical trials suggests that the promising preclinical efficacy observed in rodent models did not translate effectively to humans. Potential reasons for such discrepancies could include species differences in receptor pharmacology, off-target effects, or a lack of robust, clinically meaningful improvements in glycemic control in patient populations.

Conclusion

This compound represented a significant effort in the exploration of GPR119 agonism as a therapeutic strategy for metabolic diseases. Its potent in vitro activity and promising preclinical efficacy in models of diabetes and NASH underscored the potential of this target. However, the eventual termination of its clinical development highlights the challenges of translating preclinical findings into successful clinical outcomes. The story of this compound serves as a valuable case study for researchers in the field of metabolic drug discovery, emphasizing the importance of understanding species differences and the need for robust translational models to bridge the gap between preclinical and clinical research. Future efforts in targeting GPR119 may require novel approaches, such as the development of agonists with different pharmacological profiles or combination therapies, to unlock the full therapeutic potential of this intriguing receptor.

References

The Pharmacological Profile of APD668: A GPR119 Agonist for Metabolic Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

APD668 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its in vitro and in vivo activities. Detailed methodologies for key experimental assays are provided, along with a comprehensive summary of its pharmacokinetic properties across different species. The GPR119 signaling pathway and relevant experimental workflows are illustrated to provide a clear understanding of its mechanism of action and preclinical evaluation.

Introduction

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by agonist compounds leads to the stimulation of insulin secretion in a glucose-dependent manner and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action makes GPR119 an attractive target for the development of novel anti-diabetic agents with a potentially low risk of hypoglycemia. This compound has emerged as a potent, selective, and orally active GPR119 agonist.[2] This document details its pharmacological characteristics.

In Vitro Pharmacology

Receptor Activation and Potency

This compound demonstrates high potency in activating human and rat GPR119. The half-maximal effective concentrations (EC50) for receptor activation are summarized in the table below.

| Parameter | Species | Value | Reference |

| EC50 (GPR119) | Human | 2.7 nM | [2] |

| Rat | 33 nM | [2] | |

| EC50 (Adenylate Cyclase Activation) | Human (HEK293 cells) | 23 nM | [2] |

Table 1: In Vitro Potency of this compound

Mechanism of Action: GPR119 Signaling

GPR119 is a Gs alpha subunit-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP is a key second messenger that mediates the downstream effects of GPR119 activation, including the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of GLP-1.[4][5]

In Vivo Pharmacology

Glucose Homeostasis

This compound has demonstrated significant efficacy in improving glycemic control in rodent models of diabetes and glucose intolerance.

| Model | Species | Dose | Effect | Reference |

| Oral Glucose Tolerance Test (OGTT) | Mouse | 1-10 mg/kg (single p.o.) | Dose-dependent reduction in blood glucose levels. | [2] |

| Zucker Diabetic Fatty (ZDF) Rats | Rat | 10-30 mg/kg (daily p.o. for 8 weeks) | Significant reduction in blood glucose and HbA1c levels. | [2] |

| Hyperglycemic Clamp | Rat | 0.08 mg/kg/min (i.v.) | Stimulated insulin release under hyperglycemic conditions. | [2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

Combination Therapy

Studies have explored the co-administration of this compound with a dipeptidyl peptidase-IV (DPP-IV) inhibitor, linagliptin, for the treatment of non-alcoholic steatohepatitis (NASH). The combination therapy resulted in enhanced levels of active GLP-1 and a synergistic decrease in body weight gain in mice.[6][7] This suggests a potential therapeutic strategy for metabolic diseases by simultaneously targeting GPR119 and the incretin degradation pathway.[6][7]

Pharmacokinetics

This compound exhibits moderate to good oral bioavailability in several species, with rapid to moderate absorption. It is highly bound to plasma proteins.

| Parameter | Mouse | Rat | Dog | Monkey | Human | Reference |

| Tmax (oral) | ≤2 h | ≤2 h | 6 h | ≤2 h | - | [2] |

| Oral Bioavailability | 44-79% | 44-79% | 22% | 44-79% | - | [2] |

| Plasma Protein Binding | - | 93.0% (male), 96.6% (female) | - | ≥99% | ≥99% | [2] |

Table 3: Pharmacokinetic Parameters of this compound Across Species

Experimental Protocols

In Vitro Adenylate Cyclase Activation Assay

This assay measures the ability of a compound to stimulate the production of cAMP in cells expressing the target receptor.

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with human GPR119.

Protocol:

-

Culture HEK293-hGPR119 cells to 80-90% confluency.

-

Seed cells into a 96-well plate and incubate overnight.

-

Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Plot the concentration-response curve and calculate the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of a compound to improve glucose disposal following an oral glucose challenge.

Animal Model: C57BL/6 mice.

Protocol:

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Record baseline blood glucose levels (t= -30 min) from a tail snip.

-

Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle orally (p.o.).

-

At t=0 min, administer a glucose solution (e.g., 2 g/kg) orally.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

Hyperglycemic Clamp in Rats

This technique is used to assess insulin secretion in response to a sustained hyperglycemic state.

Animal Model: Sprague-Dawley rats.

Protocol:

-

Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animals to recover.

-

Fast the rats overnight.

-

On the day of the experiment, connect the catheters to infusion pumps and a blood sampling line.

-

Initiate a variable glucose infusion to raise and maintain blood glucose at a target hyperglycemic level (e.g., ~300 mg/dL).

-

Administer this compound via intravenous infusion (e.g., 0.08 mg/kg/min).

-

Collect blood samples at regular intervals to measure plasma insulin and glucose concentrations.

-

The glucose infusion rate required to maintain hyperglycemia is an indicator of insulin sensitivity, while the plasma insulin levels reflect the insulin secretory response.

Safety and Selectivity

This compound demonstrates a favorable safety profile with no significant inhibition of the five major cytochrome P450 (CYP) isoforms, with the exception of CYP2C9 (Ki = 0.1 μM).[2]

Conclusion

This compound is a potent and selective GPR119 agonist with a compelling pharmacological profile for the potential treatment of type 2 diabetes and related metabolic disorders. Its dual mechanism of action, involving both direct stimulation of glucose-dependent insulin secretion and indirect effects through the release of incretin hormones, positions it as a promising therapeutic candidate. The in vivo efficacy in improving glycemic control, coupled with a favorable pharmacokinetic and safety profile, warrants further investigation and development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the therapeutic potential of GPR119 agonism.

References

- 1. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uobrep.openrepository.com [uobrep.openrepository.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

APD668: A GPR119 Agonist for Glucose-Dependent Insulin Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

APD668 is a potent, orally active small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in stimulating glucose-dependent insulin secretion. It details the underlying signaling pathways, presents quantitative data from key in vitro and in vivo studies, and provides detailed experimental protocols for the assays cited. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic diseases and pharmacology.

Introduction: The Role of GPR119 in Glucose Homeostasis

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation is linked to the stimulation of two key pathways in glucose regulation: the glucose-dependent secretion of insulin from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1] The glucose dependency of GPR119-mediated insulin secretion presents a significant therapeutic advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[2] this compound has emerged as a selective and potent agonist of GPR119, making it a valuable tool for investigating the therapeutic potential of this receptor.[3]

This compound: Chemical Profile

-

IUPAC Name: isopropyl 4-((1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)piperidine-1-carboxylate[4]

-

Chemical Formula: C₂₁H₂₄FN₅O₅S[4]

-

Molecular Weight: 477.51 g/mol [4]

Mechanism of Action: GPR119-Mediated Signaling

This compound exerts its effects by binding to and activating GPR119. This receptor is coupled to the Gαs subunit of the heterotrimeric G protein.[5] Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The subsequent downstream signaling events differ between pancreatic β-cells and intestinal L-cells, accounting for the distinct physiological responses.

Pancreatic β-Cells: Glucose-Dependent Insulin Secretion

In pancreatic β-cells, the elevation of cAMP levels by this compound potentiates glucose-stimulated insulin secretion (GSIS). This process is glucose-dependent, meaning that significant insulin release only occurs in the presence of elevated blood glucose levels. The increase in cAMP enhances the exocytosis of insulin-containing granules, a process that is initiated by glucose metabolism and subsequent ATP production, leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and calcium influx.

Intestinal L-Cells: Glucose-Independent GLP-1 Secretion

In contrast to its action in β-cells, this compound stimulates the secretion of GLP-1 from intestinal L-cells in a glucose-independent manner.[6] The rise in cAMP in these cells is sufficient to trigger GLP-1 release, even at basal glucose levels. This effect contributes to the overall glucose-lowering properties of this compound, as GLP-1 itself is a potent incretin hormone that enhances GSIS and has other beneficial metabolic effects.

Quantitative Data

In Vitro Efficacy

The potency of this compound has been characterized in various in vitro assays.

| Assay | Cell Line/Tissue | Species | Parameter | Value | Reference |

| GPR119 Receptor Activation | - | Human | EC₅₀ | 2.7 nM | [4] |

| GPR119 Receptor Activation | - | Rat | EC₅₀ | 33 nM | [4] |

| Adenylate Cyclase Activation | HEK293 cells transfected with human GPR119 | Human | EC₅₀ | 23 nM | [4] |

In Vivo Efficacy

Chronic administration of this compound has demonstrated significant glucose-lowering effects in animal models of type 2 diabetes.

| Animal Model | Treatment | Duration | Parameter | Result | Reference |

| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Several weeks | Blood Glucose | Significantly reduced | [4] |

| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Several weeks | Glycated Hemoglobin (HbA1c) | Significantly reduced | [4] |

Experimental Protocols

GPR119 Activation Assay (cAMP Accumulation)

This protocol describes a method to assess the activation of GPR119 by this compound through the measurement of intracellular cAMP accumulation in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

Cell lysis buffer

Procedure:

-

Seed HEK293-hGPR119 cells into a 96-well plate at an appropriate density and incubate for 24 hours.

-

On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay method.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol details the procedure for measuring glucose-dependent insulin secretion from isolated pancreatic islets in response to this compound.

Materials:

-

Isolated pancreatic islets (e.g., from rats or mice)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

-

This compound stock solution

-

24-well plates

-

Insulin immunoassay kit (e.g., ELISA)

Procedure:

-

Isolate pancreatic islets using a standard collagenase digestion method.

-

Pre-incubate the islets in KRB buffer containing low glucose (e.g., 2.8 mM) for 1 hour at 37°C to allow them to equilibrate.

-

Manually pick islets of similar size and place them in groups (e.g., 10 islets per well) in a 24-well plate.

-

Replace the pre-incubation buffer with fresh KRB buffer containing the experimental conditions:

-

Low glucose (negative control)

-

High glucose (positive control)

-

High glucose with varying concentrations of this compound

-

-

Incubate the plate for 1 hour at 37°C.

-

Carefully collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a suitable immunoassay.

-

Express the results as insulin secreted per islet per hour and compare the effects of this compound at different concentrations to the high glucose control.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for an oral glucose tolerance test in a rodent model to evaluate the in vivo efficacy of this compound.

Materials:

-

Zucker Diabetic Fatty (ZDF) rats or other suitable diabetic model

-

This compound formulation for oral administration

-

Glucose solution for oral gavage (e.g., 2 g/kg)

-

Blood glucose meter and test strips

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer this compound or vehicle orally at a defined time before the glucose challenge (e.g., 30-60 minutes).

-

At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

-

Immediately after the baseline blood collection, administer a glucose solution orally via gavage.

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels at each time point.

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for glucose excursion to quantify the overall improvement in glucose tolerance with this compound treatment.

Conclusion

This compound is a potent and selective GPR119 agonist that effectively stimulates glucose-dependent insulin secretion and glucose-independent GLP-1 release. Its dual mechanism of action, targeting both pancreatic β-cells and intestinal L-cells, makes it a compelling candidate for the treatment of type 2 diabetes. The glucose-dependent nature of its insulinotropic effect offers a potential safety advantage by minimizing the risk of hypoglycemia. The data and protocols presented in this guide provide a solid foundation for further research and development of GPR119 agonists as a novel therapeutic class for metabolic disorders.

References

- 1. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pancreatic Islets Exhibit Dysregulated Adaptation of Insulin Secretion after Chronic Epinephrine Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Incretin Axis Mobilization by APD668: A Technical Overview of GPR119-Mediated Hormone Secretion

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathways and physiological effects of APD668, a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, endocrinology, and pharmacology. Herein, we detail the mechanism of action of this compound, its impact on incretin hormone secretion, and the experimental methodologies used to elucidate these pathways.

While specific quantitative data and clinical trial information for this compound are not extensively available in published literature, this guide leverages data from other potent GPR119 agonists as representative examples to illustrate the expected physiological responses.

Introduction to this compound and the GPR119 Target

This compound is a small molecule agonist designed to selectively activate GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells. The strategic location of GPR119 makes it a compelling therapeutic target for type 2 diabetes and other metabolic disorders. Its activation has been shown to stimulate the release of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.

The GPR119 Signaling Cascade Activated by this compound

Upon binding of this compound to GPR119 on the surface of enteroendocrine cells, a conformational change in the receptor initiates a downstream signaling cascade. This process begins with the activation of the associated Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP activates two primary effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors orchestrate the cellular response that culminates in the secretion of incretin hormones.

Quantitative Effects on Incretin and Insulin Secretion

While specific studies quantifying the direct impact of this compound on incretin secretion are limited, research on other selective GPR119 agonists, such as AR231453, provides valuable insight into the expected magnitude of the effect. Co-administration of this compound with the DPPIV inhibitor linagliptin has been noted to enhance levels of active GLP-1 in mice.[1]

The following tables summarize representative data from preclinical studies on GPR119 agonists.

Table 1: Effect of GPR119 Agonist (AR231453) on Plasma Incretin Levels in Mice [2]

| Treatment Group | Plasma GIP (pg/mL) | Plasma GLP-1 (pM) |

| Vehicle | 100 ± 15 | 15 ± 2 |

| AR231453 (20 mg/kg) | 250 ± 30 | 35 ± 5 |

*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. Plasma was obtained 5 minutes after an oral glucose challenge.

Table 2: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

| Condition | Insulin Release (ng/islet/hr) |

| Low Glucose (3 mM) | 0.2 ± 0.05 |

| Low Glucose + GPR119 Agonist | 0.25 ± 0.06 |

| High Glucose (16.7 mM) | 1.5 ± 0.2 |

| High Glucose + GPR119 Agonist | 2.5 ± 0.3* |

*Data are representative of typical findings for GPR119 agonists and are presented as mean ± SEM. *p < 0.05 vs. High Glucose alone.

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) with Incretin Measurement

This protocol is designed to assess the effect of a GPR119 agonist on glucose tolerance and incretin secretion in a murine model.

-

Animal Acclimatization: Male C57BL/6 mice are housed under standard conditions for at least one week prior to the experiment.

-

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

-

Compound Administration: this compound or vehicle is administered via oral gavage at a specified dose (e.g., 10-30 mg/kg).

-

Glucose Challenge: 30-60 minutes post-compound administration, a baseline blood sample is collected from the tail vein. Subsequently, a glucose solution (2 g/kg body weight) is administered via oral gavage.

-

Blood Sampling: Blood samples are collected at timed intervals (e.g., 5, 15, 30, 60, and 120 minutes) post-glucose challenge. Blood is collected into tubes containing a DPPIV inhibitor and other appropriate anticoagulants and protease inhibitors.

-

Hormone and Glucose Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma glucose is measured using a glucose oxidase method. Plasma GLP-1 and GIP levels are quantified using commercially available ELISA kits.

In Vitro GLP-1 Secretion Assay from Enteroendocrine Cells

This protocol outlines a method for measuring GLP-1 secretion from a murine enteroendocrine cell line (e.g., STC-1) or primary intestinal cultures.

-

Cell Culture: STC-1 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency in 24-well plates.

-

Pre-incubation: The culture medium is removed, and cells are washed with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) and then pre-incubated in the same buffer for 1-2 hours.

-

Stimulation: The pre-incubation buffer is replaced with a stimulation buffer containing various concentrations of this compound or vehicle, with or without other secretagogues (e.g., glucose, fatty acids).

-

Sample Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected. A DPPIV inhibitor should be added to prevent GLP-1 degradation.

-

Cell Lysis: The cells are lysed to determine total protein or DNA content for normalization of secretion data.

-

GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.

Clinical Development Status

As of the date of this publication, there is a lack of publicly available data from clinical trials specifically investigating this compound or its alternative identifier JNJ-28630368. Searches of clinical trial registries have not yielded information on studies with this compound. This suggests that its clinical development may be in early, undisclosed stages, may have been discontinued, or is proceeding under a different designation. The broader class of GPR119 agonists has faced challenges in translating robust preclinical efficacy into significant clinical benefit in humans, which may have influenced the development trajectory of individual compounds.

Conclusion

This compound, as a potent GPR119 agonist, activates a well-defined signaling pathway involving Gαs, adenylyl cyclase, and cAMP to stimulate the secretion of the vital incretin hormones GLP-1 and GIP. Preclinical data from analogous compounds strongly support this mechanism and demonstrate a significant potential for improving glucose homeostasis. The provided experimental protocols offer a framework for the continued investigation of this compound and other GPR119 agonists. While the clinical development path of this compound remains to be fully elucidated, the foundational science underscores the therapeutic potential of targeting the GPR119 receptor for the treatment of metabolic diseases. Further research and disclosure of clinical data will be critical in determining the ultimate utility of this approach.

References

APD668: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD668 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. This technical guide provides an in-depth overview of this compound's target engagement, the subsequent downstream signaling cascade, and the experimental methodologies used to characterize its activity.

Target Engagement: GPR119

This compound's primary molecular target is GPR119, a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] this compound binds to and activates GPR119, initiating a cascade of intracellular events that ultimately lead to improved glucose homeostasis.

Quantitative Data on this compound Target Engagement

The following table summarizes the in vitro potency of this compound on human and rat GPR119.

| Parameter | Species | Value | Reference |

| EC50 | Human GPR119 | 2.7 nM | [3][4] |

| EC50 | Rat GPR119 | 33 nM | [3][4] |

| EC50 (Adenylate Cyclase Activation) | Human GPR119 (in HEK293 cells) | 23 nM | [3][5] |

Downstream Signaling Pathway

Upon agonist binding, GPR119 couples to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. The elevated intracellular cAMP levels trigger the activation of two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway. Both pathways converge to promote the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and glucose-dependent insulin secretion from pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Experimental Workflow: In Vitro Characterization

cAMP Accumulation Assay

Objective: To quantify the increase in intracellular cAMP levels in response to this compound in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

This compound

-

Forskolin (positive control)

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF-based)

-

384-well white plates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and forskolin in assay buffer (e.g., Opti-MEM with 0.5 mM IBMX).

-

Assay:

-

Remove the culture medium from the wells.

-

Add 10 µL of the compound dilutions to the respective wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Add the cAMP assay kit reagents according to the manufacturer's instructions (typically a lysis buffer followed by HTRF reagents).

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the EC50 value by fitting the data to a four-parameter logistic equation.

GLP-1 Secretion Assay

Objective: To measure the amount of GLP-1 secreted from enteroendocrine cells upon stimulation with this compound.

Materials:

-

NCI-H716 or GLUTag cells

-

RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

This compound

-

Glucose

-

GLP-1 ELISA kit

-

24-well plates

Procedure:

-

Cell Culture: Culture NCI-H716 or GLUTag cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed cells into 24-well plates and grow to 80-90% confluency.

-

Pre-incubation:

-

Wash the cells twice with KRBB.

-

Pre-incubate the cells in KRBB for 1-2 hours at 37°C.

-

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add KRBB containing different concentrations of this compound with or without glucose.

-

Incubate for 2 hours at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Quantify the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot GLP-1 concentration against this compound concentration to determine the dose-response relationship.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the potentiation of glucose-stimulated insulin secretion by this compound from isolated pancreatic islets.

Materials:

-

Isolated rodent or human pancreatic islets

-

RPMI-1640 medium

-

Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

-

This compound

-

Insulin ELISA kit

-

24-well plates with inserts

Procedure:

-

Islet Culture: Culture isolated islets in RPMI-1640 medium overnight.

-

Pre-incubation:

-

Hand-pick islets of similar size and place them in inserts in a 24-well plate (10-20 islets per well).

-

Wash the islets with KRBB containing 2.8 mM glucose.

-

Pre-incubate in KRBB with 2.8 mM glucose for 1 hour at 37°C.

-

-

Stimulation:

-

Replace the pre-incubation buffer with KRBB containing:

-

2.8 mM glucose (basal)

-

16.7 mM glucose (stimulatory)

-

16.7 mM glucose + varying concentrations of this compound

-

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit following the manufacturer's instructions.

-

Data Analysis: Compare the insulin secretion in the presence of this compound to the high glucose control.

In Vivo Efficacy

This compound has demonstrated efficacy in various preclinical animal models of diabetes and obesity. Chronic administration of this compound in Zucker Diabetic Fatty (ZDF) rats resulted in a significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels.[3] In murine models of non-alcoholic steatohepatitis (NASH) with diabetes, this compound monotherapy and in combination with a DPPIV inhibitor showed a reduction in plasma glucose and triglycerides.[6][7][8]

Quantitative In Vivo Efficacy Data

| Animal Model | Treatment | Effect | Reference |

| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Significant reduction in blood glucose and HbA1c | [3] |

| Murine NASH model with diabetes | This compound alone | -39% plasma glucose, -26% triglycerides | [6][7][8] |

| Murine NASH model with diabetes | This compound + linagliptin | -52% plasma glucose, -50% triglycerides | [6][7][8] |

Clinical Development

This compound entered clinical trials for the treatment of type 2 diabetes. However, its clinical development was subsequently terminated.[7] Publicly available data from these trials are limited. The reasons for discontinuation have not been fully disclosed in the reviewed literature.

Conclusion

This compound is a potent GPR119 agonist that effectively stimulates the Gαs-cAMP signaling pathway, leading to enhanced GLP-1 and glucose-dependent insulin secretion. Its efficacy has been demonstrated in various preclinical models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery. While clinical development was halted, the study of this compound has contributed significantly to the understanding of GPR119 as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of APD668 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

APD668, also known as JNJ-28630368, is a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic islet cells and intestinal enteroendocrine cells, making it a therapeutic target for type 2 diabetes and other metabolic disorders.[3] This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, along with its mechanism of action.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H24FN5O5S | [2][4] |

| Molecular Weight | 477.5 g/mol | [4] |

| IUPAC Name | propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | [4] |

| CAS Number | 832714-46-2 | [4] |

Solubility Data

The solubility of this compound has been determined in various solvents, which is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Concentration | Observations |

| DMSO | 96 mg/mL (201.04 mM) | It is noted that moisture-absorbing DMSO can reduce solubility, and fresh DMSO should be used.[5] |

| 45 mg/mL (94.24 mM) | Sonication is recommended to aid dissolution.[6] | |

| Ethanol | 2 mg/mL (4.19 mM) | - |

| Water | Insoluble | - |

Table 2: Formulations for In Vivo Studies

For animal studies, specific formulations have been developed to achieve the desired concentration and stability.

| Formulation | Concentration | Observations |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.24 mM) | Results in a clear solution. Caution is advised for dosing periods exceeding half a month.[7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.36 mM) | Results in a clear solution.[7] |

SBE-β-CD: Sulfobutylether-β-cyclodextrin

Stability Information

Proper storage of this compound solutions is crucial to prevent degradation and ensure the reliability of experimental results.

Table 3: Stability of this compound Stock Solutions

| Solvent | Storage Temperature | Stability Period |

| DMSO | -80°C | 2 years |

| DMSO | -20°C | 1 year |

It is recommended to aliquot and store solutions to avoid repeated freeze-thaw cycles.[7] For short-term storage of a few days to weeks, 0-4°C is suitable, while long-term storage for months to years should be at -20°C.[2] The solid powder form of this compound is stable for up to three years when stored at -20°C.[6]

Experimental Protocols

Detailed experimental protocols for solubility and stability testing of this compound are not publicly available. However, a general workflow for determining the solubility of a compound for in vivo formulations is presented below.

Caption: General workflow for solubility and stability testing.

Mechanism of Action and Signaling Pathway

This compound is an agonist of GPR119, a Gαs-coupled receptor.[3] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this stimulates glucose-dependent insulin secretion. In intestinal L-cells, it promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[8]

Caption: this compound signaling pathway via GPR119 activation.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apd-668 | C21H24FN5O5S | CID 11705608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Potassium Channel | GPR | P450 | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for APD668 In Vitro cAMP Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring intracellular cyclic adenosine monophosphate (cAMP) levels in response to the GPR119 agonist, APD668. The following information is intended for research use only.

Introduction

This compound is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3][4] GPR119 is a Gαs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][4] This signaling cascade is a key mechanism through which GPR119 agonists exert their effects. Therefore, the quantification of intracellular cAMP is a critical in vitro assay for characterizing the pharmacological activity of this compound and similar compounds.

This document outlines a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay, a robust and widely used method for high-throughput screening and compound characterization.[5][6][7][8]

Signaling Pathway of this compound

The binding of this compound to GPR119 initiates a cascade of intracellular events, as depicted in the diagram below.

Caption: this compound signaling pathway.

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound on human and rat GPR119 receptors. This data is crucial for determining the appropriate concentration range for in vitro experiments.

| Compound | Target | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | Human GPR119 | HEK293 | Adenylate Cyclase Activation | EC50 | 2.7 nM | [1][2] |

| This compound | Rat GPR119 | - | - | EC50 | 33 nM | [1][2] |

| This compound | Human GPR119 | HEK293 | Adenylate Cyclase Activation | EC50 | 23 nM | [1][2] |

Experimental Protocol: HTRF cAMP Assay

This protocol is based on a competitive immunoassay format using HTRF technology. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. The HTRF signal is inversely proportional to the concentration of intracellular cAMP.[7][9][10]

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing human GPR119 (or other suitable host cells).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: DMEM or EMEM supplemented with 10% FBS, penicillin-streptomycin.

-

Assay Buffer: Stimulation buffer (e.g., HBSS or PBS with 1 mM IBMX). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.[6][9]

-

cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include:

-

cAMP standard

-

Europium cryptate-labeled anti-cAMP antibody

-

d2-labeled cAMP

-

Lysis buffer

-

-

Plate: 384-well, low-volume, white microplate.

-

Plate Reader: An HTRF-compatible plate reader capable of reading fluorescence at 620 nm and 665 nm.

Experimental Workflow

Caption: HTRF cAMP Assay Workflow.

Step-by-Step Procedure

-

Cell Preparation:

-

Culture HEK293-hGPR119 cells to approximately 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in stimulation buffer at a predetermined optimal concentration (e.g., 300,000 cells/mL).[6]

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should bracket the expected EC50 value (e.g., from 1 pM to 10 µM).

-

Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a positive control (e.g., a known GPR119 agonist or a direct adenylyl cyclase activator like forskolin).

-

-

cAMP Standard Curve:

-

Prepare a cAMP standard curve in the assay buffer according to the manufacturer's instructions. This is essential for converting the HTRF signal to cAMP concentrations.[6]

-

-

Assay Plate Setup:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 2.5 µL of the this compound serial dilutions, vehicle control, or positive control to the respective wells.

-

For the standard curve, add 5 µL of the cAMP standards to empty wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.

-

-

Detection Reagent Addition:

-

Following the manufacturer's protocol, prepare the HTRF detection reagents.

-

Add 5 µL of the d2-labeled cAMP solution to each well.

-

Add 5 µL of the Europium cryptate-labeled anti-cAMP antibody solution to each well.

-

-

Final Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Data Analysis

-

Calculate the HTRF Ratio:

-

Ratio = (Signal at 665 nm / Signal at 620 nm) x 10,000.[9]

-

-

Calculate Delta F% (ΔF%):

-

ΔF% = [(Standard or Sample Ratio - Ratio negative) / Ratio negative] x 100, where "Ratio negative" is the HTRF ratio of the negative control (e.g., vehicle-treated cells).

-

-

Generate Dose-Response Curve:

-

Plot the HTRF ratio or calculated cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Alternative cAMP Assay Technologies

While HTRF is a preferred method, other technologies are also available for measuring cAMP levels.

| Assay Technology | Principle | Advantages | Disadvantages |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive binding of free cAMP and a labeled cAMP conjugate to a specific antibody.[11][12][13][14] | High sensitivity, well-established method. | Requires multiple wash steps, lower throughput. |

| Luminescent/Bioluminescent Assays | Utilizes a cAMP-dependent protein kinase to modulate a luciferase reaction.[15][16] | Homogeneous "add-and-read" format, high sensitivity. | Potential for interference from colored or fluorescent compounds. |

| Fluorescence Polarization (FP) | Competition between intracellular cAMP and a fluorescently labeled cAMP for binding to a specific antibody, measured by changes in the polarization of emitted light. | Homogeneous format, rapid. | Lower sensitivity compared to HTRF and luminescent assays. |

The choice of assay technology will depend on the specific experimental needs, available equipment, and desired throughput. For high-throughput screening of compounds like this compound, homogeneous, no-wash assays such as HTRF or luminescent assays are generally favored.[17]

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revvity.com [revvity.com]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 10. researchgate.net [researchgate.net]

- 11. file.elabscience.com [file.elabscience.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. abcam.cn [abcam.cn]

- 15. Promega cAMP-Glo Max Cyclic-AMP Assay 2 Preps | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 16. cAMP-Glo™ Assay [promega.sg]

- 17. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

Application Notes and Protocols for Assessing APD668 Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD668 is a potent and selective synthetic agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Its activation by agonists like this compound leads to the stimulation of the Gαs signaling pathway, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This cascade ultimately enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, both of which contribute to improved glucose homeostasis.[3][5]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the potency and efficacy of this compound and other GPR119 agonists. The described methods include direct measurement of intracellular cAMP accumulation and downstream functional assays for insulin and GLP-1 secretion.

Data Presentation: Potency and Efficacy of GPR119 Agonists

The following table summarizes the in vitro potency of this compound and other common GPR119 agonists, providing a baseline for comparison. Efficacy is represented by the maximal response observed in the respective assays.

| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Efficacy (% of Control) | Reference |

| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 2.7 nM | Not Reported | [1] |

| This compound | Rat GPR119 | cAMP Accumulation | HEK293 | 33 nM | Not Reported | [1] |

| This compound | Human GPR119 | Adenylate Cyclase Activation | HEK293 | 23 nM | Not Reported | [1] |

| AR 231453 | Human GPR119 | cAMP Reporter Gene | HEK293 | 1.355 nM | Not Reported | [3] |

| PSN632408 | Human GPR119 | cAMP Reporter Gene | HEK293 | 4.892 µM | Not Reported | [3] |

| ZSY-04 | Human GPR119 | cAMP Accumulation | HEK293 | 2.758 µM | Not Reported | [3] |

| ZSY-06 | Human GPR119 | cAMP Accumulation | HEK293 | 3.046 µM | Not Reported | [3] |

| ZSY-13 | Human GPR119 | cAMP Accumulation | HEK293 | 0.778 µM | Not Reported | [3] |

| 2-Oleoylglycerol | Human GPR119 | cAMP Accumulation | COS-7 | 2.5 µM | Not Reported | [6] |

| MBX-2982 | Human GPR119 | Not Specified | Not Specified | Not Specified | Not Reported | [6] |

| GSK1292263 | Human GPR119 | Not Specified | Not Specified | pEC50 = 6.9 | Not Reported | [7] |

| PSN 375963 | Human GPR119 | Not Specified | Not Specified | 8.4 µM | Not Reported | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR119 signaling cascade and the general workflow of the cell-based assays described in this document.

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay to quantify intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound and other test compounds

-

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)

-

384-well white assay plates

-

HTRF-compatible microplate reader

Protocol:

-

Cell Seeding:

-

Culture HEK293-hGPR119 cells to 80-90% confluency.

-

Harvest cells and resuspend in assay buffer to the desired concentration.

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.[8]

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add 5 µL of the compound dilutions to the respective wells.[8]

-

Include wells with vehicle control (e.g., DMSO) and a known GPR119 agonist as a positive control.

-

-

Incubation:

-

Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

-

Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.[2][8]

-

Incubate the plate for 60 minutes at room temperature, protected from light.[2][8]

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the logarithm of the compound concentration.

-

Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).

-

CRE-Luciferase Reporter Gene Assay

This assay measures the activation of the cAMP response element (CRE) promoter linked to a luciferase reporter gene, providing an indirect measure of cAMP production.

Materials:

-

HEK293 cells stably co-expressing hGPR119 and a CRE-luciferase reporter construct.

-

Cell culture medium.

-

This compound and other test compounds.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

96-well or 384-well white, clear-bottom assay plates.

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Seed the stable cell line in a 96-well or 384-well plate at an appropriate density and allow cells to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and add them to the cells.

-

Incubate for 4-6 hours at 37°C in a CO2 incubator.[9]

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis.

-

-

Data Analysis:

-

Measure the luminescence signal using a luminometer.

-

Plot the luminescence intensity against the compound concentration to determine the EC50 value.

-

Insulin Secretion Assay from MIN6 Cells

This protocol measures the ability of this compound to potentiate glucose-stimulated insulin secretion from the mouse insulinoma cell line MIN6.

Materials:

-

MIN6 cells.

-

MIN6 cell culture medium (DMEM with high glucose, 15% FBS, and other supplements).

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

-

This compound and control compounds.

-

Insulin ELISA kit.

Protocol:

-

Cell Culture and Seeding:

-

Culture MIN6 cells and seed them into 24- or 48-well plates. Allow them to grow to 80-90% confluency.

-

-

Pre-incubation:

-

Wash the cells twice with a pre-warmed, glucose-free KRB buffer.

-

Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.[10]

-

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add fresh KRB buffer containing low or high glucose, with or without different concentrations of this compound.

-

Incubate for 1-2 hours at 37°C.[4]

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content or cell number in each well.

-

GLP-1 Secretion Assay from NCI-H716 Cells

This protocol assesses the efficacy of this compound in stimulating GLP-1 secretion from the human intestinal L-cell line NCI-H716.

Materials:

-

NCI-H716 cells.

-

NCI-H716 cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Assay buffer (e.g., DMEM or HBSS).

-

This compound and control compounds.

-

DPP-IV inhibitor (to prevent GLP-1 degradation).

-

GLP-1 ELISA kit.

Protocol:

-

Cell Culture:

-

Culture NCI-H716 cells in suspension.

-

For the assay, seed the cells into 24- or 48-well plates pre-coated with Matrigel to promote cell attachment.[11]

-

-

Stimulation: